2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)8-5-4-17-2-1-6(5)14(13-8)3-7(15)16/h1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAIWNVEXBQNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189583-13-8 | |
| Record name | 2-[3-(trifluoromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Synthetic Strategy
The synthesis generally involves:
- Step 1: Formation of the dihydropyranopyrazole core via Michael addition and cyclization of pyrazolone with trifluoromethyl-substituted α,β-unsaturated ketones or aldehydes.
- Step 2: Introduction of the acetic acid group at the N-1 position of the pyrazole ring through alkylation or substitution reactions.
Representative Synthetic Route
A typical synthetic route adapted from related pyranopyrazole syntheses involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Pyrazolone derivative + α,β-unsaturated trifluoromethyl ketone, base catalyst (e.g., DABCO), solvent (DCM), room temperature | Michael addition followed by cyclization to form 3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazole core with high diastereoselectivity (85-99% yield) |
| 2 | Alkylation with haloacetic acid derivative (e.g., bromoacetic acid or ester) under basic conditions (e.g., K2CO3 in DMF) | Formation of this compound or ester |
| 3 | Hydrolysis of ester (if formed) under acidic or basic conditions | Free acetic acid derivative obtained |
This approach is supported by the mechanism involving tandem Michael addition and cyclization, as shown in similar pyranopyrazole syntheses (Arkivoc 2018).
Catalysts and Conditions
- Catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is commonly used as a base catalyst to promote Michael addition and cyclization efficiently.
- Solvents: Dichloromethane (DCM) at room temperature is preferred for the initial cyclization step.
- Temperature: Ambient temperature for cyclization; reflux conditions may be used for alkylation or hydrolysis steps.
- Reaction Time: Typically hours (e.g., 3-6 hours) depending on step and scale.
Alternative Methods
- Multicomponent Reactions (MCRs): Some syntheses employ three- or four-component reactions involving pyrazolones, aldehydes, malononitrile, and other reagents, which can be adapted to incorporate trifluoromethyl substituents and acetic acid side chains.
- Microwave Irradiation and Green Chemistry Approaches: These have been reported for related pyranopyrazoles, offering shorter reaction times and higher yields, though specific data for the target compound are limited.
Data Table Summarizing Preparation Parameters
Research Findings and Notes
- The trifluoromethyl group significantly influences the reactivity and selectivity of the Michael addition step, often enhancing diastereoselectivity toward trans-products.
- X-ray crystallographic analysis of similar pyranopyrazoles confirms the structural integrity and stereochemistry of the fused ring system.
- The acetic acid side chain introduction is generally straightforward via alkylation of the pyrazole nitrogen, with subsequent hydrolysis if ester intermediates are used.
- The described synthetic methods are robust, reproducible, and scalable, suitable for further derivatization and biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multicomponent reactions that yield pyrazole derivatives. These reactions are notable for their efficiency and ability to produce complex structures in high yields. For instance, recent studies have demonstrated that the synthesis can be achieved through a five-component reaction involving various reagents under optimized conditions, resulting in yields ranging from 72% to 97% .
Characterization of the compound is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
One of the most significant applications of this compound is its antimicrobial activity. Recent studies have highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has shown promising results in inhibiting bacterial growth, with some derivatives exhibiting inhibition zones comparable to standard antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammatory diseases . In vitro studies have demonstrated that these compounds can reduce inflammation markers significantly.
Anticancer Potential
There is growing interest in the anticancer potential of pyrazole derivatives, including this compound. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Agricultural Applications
In addition to medicinal uses, this compound has potential agricultural applications, particularly as a herbicide or pesticide. Its structural characteristics allow it to interact with specific biological pathways in plants and pests, making it a candidate for developing new agrochemicals .
Mechanism of Action
The mechanism of action of 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. The pyrazole ring can form hydrogen bonds with biological targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physical properties of the target compound and related derivatives:
*Molecular weight data for the target compound is inconsistent in the evidence and requires verification.
Key Observations:
- Thermal Stability: Compounds 8a–8f exhibit melting points >300°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to amino and carboxylic acid groups. The target compound’s thermal behavior remains uncharacterized.
- Solubility: The acetic acid group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like the acetonitrile derivative or pyrrolidinone-containing compound .
Biological Activity
2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid is a novel compound that has drawn attention due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that includes a pyrazole ring fused to a dihydropyran moiety. The trifluoromethyl group enhances its lipophilicity and biological activity. Its IUPAC name reflects its complex structure, which contributes to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro tests demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells. The study showed an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to control groups .
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Mechanism : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation. This mechanism aligns with findings from other pyrazole derivatives known for similar activity .
Antimicrobial Activity
Emerging evidence suggests that this compound exhibits antimicrobial properties against various pathogens.
- Study Findings : In vitro assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted above, the compound inhibits COX enzymes, impacting inflammatory pathways.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells at specific phases (G1/S), leading to reduced proliferation.
- Apoptosis Induction : The compound promotes apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Q. What are the established synthetic routes for preparing this compound?
The compound can be synthesized via cyclization reactions starting from pyrazolone intermediates. For example, concentrated sulfuric acid is often used to catalyze the formation of pyrano[2,3-c]pyrazole derivatives, as demonstrated in analogous systems . Protic acidic ionic liquids (e.g., [TMBSED][TFA]₂) have also been employed as green catalysts for similar heterocyclic syntheses, improving yield and reducing reaction time . Multi-step protocols may involve coupling trifluoromethyl-containing pyrazole precursors with acetic acid derivatives, followed by cyclization and purification via column chromatography .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with specific attention to trifluoromethyl (-CF₃) proton environments (e.g., δ ~3.0–4.0 ppm in DMSO-d₆) and pyrano-pyrazole ring protons .
- LCMS/ESIMS for molecular ion ([M+H]+) verification and purity assessment (>95% via HPLC) .
- X-ray crystallography for unambiguous structural confirmation, particularly to resolve stereochemistry in dihydropyrano systems .
Q. What are the critical purity benchmarks for this compound?
Purity is typically validated using HPLC (>97% purity) and LCMS to detect trace intermediates or byproducts . Melting point consistency (e.g., 195–198°C for related trifluoromethyl pyrazoles) is also a key physical indicator .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data between synthesis batches?
Discrepancies in NMR or LCMS profiles may arise from incomplete cyclization or residual solvents. Mitigation strategies include:
- Re-optimizing reaction conditions (e.g., adjusting sulfuric acid concentration or ionic liquid catalyst loading) .
- Using 2D NMR (COSY, HSQC) to clarify ambiguous proton assignments .
- Cross-referencing with crystallographic data to confirm bond connectivity .
Q. What experimental variables influence yield in cyclization steps?
Yield optimization requires balancing:
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
Functionalization strategies include:
- Amide formation : Coupling the acetic acid moiety with amines using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Heterocyclic substitution : Introducing arylaldehydes or nitro groups at the pyrazole ring to modulate electronic properties .
- Trifluoromethyl analogs : Replacing -CF₃ with other electron-withdrawing groups (e.g., -Cl, -NO₂) to assess bioactivity trends .
Q. What methodologies assess the environmental impact of this compound?
Advanced studies should adopt protocols from environmental chemistry frameworks, such as:
- Abiotic degradation : Monitoring stability under UV light or varying pH using HPLC-MS .
- Biotic transformation : Incubating with microbial consortia to identify metabolic byproducts .
- Ecotoxicity assays : Evaluating effects on model organisms (e.g., Daphnia magna) at cellular and population levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
